![molecular formula C10H12NO3P B3154618 2-[(Dimethoxyphosphinyl)methyl]benzonitrile CAS No. 78022-18-1](/img/structure/B3154618.png)
2-[(Dimethoxyphosphinyl)methyl]benzonitrile
Overview
Description
2-[(Dimethoxyphosphinyl)methyl]benzonitrile, commonly known as DMNB, is a chemical compound that has gained significant attention in the field of forensic science. This compound is used as a reagent for detecting and analyzing gunshot residues (GSR) in forensic investigations. The use of DMNB has become increasingly popular due to its high sensitivity and specificity in detecting GSR, making it a valuable tool for forensic scientists in criminal investigations.
Mechanism Of Action
The mechanism of action of DMNB involves the reaction of the nitroaromatic compounds present in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile with the phosphorus atom in DMNB. This reaction results in the formation of a yellow-colored compound, which can be detected using various analytical techniques. The reaction can be represented as follows:
Nitroaromatic compounds in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile + DMNB → Yellow-colored compound
Biochemical And Physiological Effects
DMNB is a relatively stable compound and does not have any significant biochemical or physiological effects. However, it is important to note that DMNB is a toxic compound and should be handled with care. Exposure to DMNB can cause skin irritation, respiratory problems, and other health issues.
Advantages And Limitations For Lab Experiments
DMNB has several advantages and limitations for lab experiments. One of the main advantages of DMNB is its high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile. DMNB is also relatively easy to synthesize and can be prepared in large quantities.
However, DMNB has some limitations for lab experiments. One of the main limitations is that DMNB is a toxic compound and requires careful handling. DMNB is also relatively expensive compared to other reagents used for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis.
Future Directions
There are several future directions for DMNB research. One area of future research could be the development of new analytical techniques for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis using DMNB. Another area of research could be the synthesis of new DMNB derivatives with improved sensitivity and specificity for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis. Finally, research could also focus on the development of new reagents for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis that are less toxic and more cost-effective than DMNB.
Conclusion
In conclusion, DMNB is a valuable tool for forensic scientists in the detection and analysis of gunshot residues. DMNB has high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile and is relatively easy to synthesize. However, DMNB is a toxic compound and requires careful handling. Future research could focus on the development of new analytical techniques and reagents for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis using DMNB.
Scientific Research Applications
DMNB has been widely used in forensic science for the detection and analysis of gunshot residues. 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is a complex mixture of particles that are released when a firearm is discharged. The analysis of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is important in criminal investigations as it can provide valuable information about the type of firearm used, the distance between the firearm and the victim, and the number of shots fired.
DMNB is a reagent that reacts with the nitroaromatic compounds present in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile, producing a distinctive yellow color. This color can be detected using various analytical techniques, including microscopy, spectrophotometry, and chromatography. DMNB has been shown to have high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile, making it a valuable tool for forensic scientists in criminal investigations.
properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXWZMUGVUIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254555 | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethoxyphosphinyl)methyl]benzonitrile | |
CAS RN |
78022-18-1 | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78022-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[(2-cyanophenyl)methyl]-, dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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